molecular formula C10H22O B011612 4-Ethyl-3-octanol CAS No. 19781-26-1

4-Ethyl-3-octanol

Cat. No.: B011612
CAS No.: 19781-26-1
M. Wt: 158.28 g/mol
InChI Key: VXSHGJKAEKIELL-UHFFFAOYSA-N
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Description

4-Ethyl-3-octanol is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of an octane chain, which also has an ethyl group attached to the fourth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

4-Ethyl-3-octanol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-3-octanol can be synthesized through several methods. One common approach involves the reduction of 4-ethyl-3-octanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of 4-ethyl-3-octanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-octanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-ethyl-3-octanol involves its interaction with biological membranes. The hydroxyl group can form hydrogen bonds with membrane lipids, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-3-octanol is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. The presence of the ethyl group at the fourth carbon and the hydroxyl group at the third carbon makes it a valuable compound in various applications, particularly in the fragrance and flavor industry .

Properties

IUPAC Name

4-ethyloctan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-4-7-8-9(5-2)10(11)6-3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSHGJKAEKIELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941565
Record name 4-Ethyloctan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19781-26-1
Record name 4-Ethyl-3-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19781-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-3-octanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyloctan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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